2-(2-hydroxyethyl)-3-[2-(2-naphthyl)-1H-indol-3-yl]-1-isoindolinone
Description
2-(2-hydroxyethyl)-3-[2-(2-naphthyl)-1H-indol-3-yl]-1-isoindolinone is a complex organic compound that features a unique combination of functional groups, including a hydroxyethyl group, a naphthyl group, and an indole moiety
Properties
Molecular Formula |
C28H22N2O2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)-3-(2-naphthalen-2-yl-1H-indol-3-yl)-3H-isoindol-1-one |
InChI |
InChI=1S/C28H22N2O2/c31-16-15-30-27(21-9-3-4-10-22(21)28(30)32)25-23-11-5-6-12-24(23)29-26(25)20-14-13-18-7-1-2-8-19(18)17-20/h1-14,17,27,29,31H,15-16H2 |
InChI Key |
BHZLWJXYQNMISX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(C4=CC=CC=C4N3)C5C6=CC=CC=C6C(=O)N5CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethyl)-3-[2-(2-naphthyl)-1H-indol-3-yl]-1-isoindolinone typically involves multi-step organic reactions. One common method includes the condensation of β-naphthol with ethylene chlorohydrin, followed by cyclization and further functionalization to introduce the indole and isoindolinone moieties . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyethyl)-3-[2-(2-naphthyl)-1H-indol-3-yl]-1-isoindolinone undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The naphthyl and indole rings can undergo reduction reactions to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs. These products can have different physical and chemical properties, making them useful for specific applications in research and industry.
Scientific Research Applications
2-(2-hydroxyethyl)-3-[2-(2-naphthyl)-1H-indol-3-yl]-1-isoindolinone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethyl)-3-[2-(2-naphthyl)-1H-indol-3-yl]-1-isoindolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting or modulating their activity. The hydroxyethyl group can form hydrogen bonds with amino acid residues, while the aromatic rings can participate in π-π interactions, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Naphthol: A simpler compound with a naphthyl group and a hydroxyl group, used as an intermediate in dye production.
Indole-3-acetic acid: A naturally occurring plant hormone with an indole structure, involved in plant growth and development.
Naphthalen-2-ethanol: Similar to 2-(2-hydroxyethyl)-3-[2-(2-naphthyl)-1H-indol-3-yl]-1-isoindolinone but lacks the indole and isoindolinone moieties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to biological research and industrial processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
